Lipophilicity Modulation: XLogP3 Comparison with Methanesulfonamide and Benzenesulfonamide Analogs
The butane-1-sulfonamide chain provides a computed XLogP3 of 1.4 [1], representing a moderate lipophilicity that balances membrane permeability with aqueous solubility. The methanesulfonamide analog (C12H21N5O3S) has a shorter alkyl chain and thus a lower predicted XLogP, while the 4-fluorobenzenesulfonamide analog (C17H22FN5O3S) introduces an aromatic ring that increases lipophilicity and pi-stacking potential . This intermediate XLogP3 value positions the compound favorably within the optimal range (1–3) for oral drug candidates, avoiding the excessive lipophilicity risks associated with aryl sulfonamide analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 (C15H27N5O3S, MW 357.5) |
| Comparator Or Baseline | Methanesulfonamide analog: estimated XLogP3 <0.5; 4-Fluorobenzenesulfonamide analog: estimated XLogP3 >2.0 |
| Quantified Difference | Approximately 0.9–1.5 log units higher than methyl analog; approximately 0.6–1.0 log units lower than aryl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Procurement decisions for library design should prioritize this compound when moderate lipophilicity is required to avoid the solubility penalties of high-logP aryl sulfonamides or the poor membrane permeability of short-chain alkyl sulfonamides.
- [1] PubChem CID 45502755, Computed Properties section. XLogP3 = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/45502755 View Source
